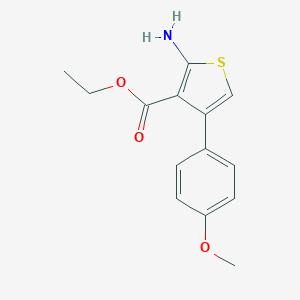

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Overview

Description

MFCD01917484, also known as Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate, is a derivative of thiophene. This compound possesses a variety of properties, including the ability to act as a ligand, catalyst, and photosensitizer. It has been used as a model compound for biochemical and physiological studies as well as drug discovery and development .

Preparation Methods

The synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves several steps. The synthetic route typically includes the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization with elemental sulfur to yield the desired thiophene derivative . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology: The compound serves as a model for studying biochemical and physiological processes.

Medicine: It is utilized in drug discovery and development, particularly for its potential therapeutic properties.

Industry: The compound’s photosensitizing properties make it useful in the development of photodynamic therapy agents and other industrial applications

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The compound’s photosensitizing properties allow it to generate reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis .

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate is unique due to its combination of properties as a ligand, catalyst, and photosensitizer. Similar compounds include:

Ethyl 2-amino-3-thiophenecarboxylate: Lacks the methoxyphenyl group, which may affect its reactivity and applications.

4-Methoxyphenylthiophene: Does not have the amino and carboxylate groups, limiting its coordination chemistry potential.

2-Amino-4-(4-methoxyphenyl)thiophene: Similar structure but without the ethyl ester group, which can influence its solubility and reactivity

These comparisons highlight the unique structural features and versatile applications of Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate.

Biological Activity

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (EMPTC) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EMPTC is characterized by the following molecular formula:

- Molecular Formula : C14H15NO3S

- Molecular Weight : Approximately 273.34 g/mol

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of EMPTC can be attributed to several mechanisms:

- Ligand Binding : EMPTC acts as a ligand that can bind to metal ions, forming coordination complexes that participate in biochemical pathways influencing cellular processes.

- Photosensitization : The compound exhibits photosensitizing properties, generating reactive oxygen species (ROS) upon light exposure. This mechanism is crucial for inducing apoptosis in cancer cells.

- Microtubule Depolymerization : EMPTC has been shown to disrupt microtubule dynamics, which is essential for cell division and proliferation. This activity contributes to its antiproliferative effects against cancer cell lines .

Anticancer Activity

EMPTC has demonstrated significant anticancer properties across various studies:

- In Vitro Studies : In a study assessing the cytotoxicity of EMPTC against MCF-7 breast cancer cells, it induced apoptosis with a notable reduction in cell viability (26.86% at IC50 values ranging from 23.2 to 95.9 µM) .

- In Vivo Studies : In xenograft mouse models, treatment with EMPTC resulted in a substantial decrease in tumor mass (26.6% reduction), indicating its potential as an effective anticancer agent .

Antimicrobial Activity

EMPTC also exhibits antimicrobial properties:

- Mechanism : The compound alters membrane integrity and inhibits critical enzymatic functions within microbial cells, leading to bactericidal effects against both gram-positive and gram-negative bacteria.

- Research Findings : Studies have shown that EMPTC-coated nanoparticles possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for use in treating infections .

Comparative Analysis with Related Compounds

To understand the unique properties of EMPTC, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C14H15NO3S | Enhanced solubility due to methoxy group |

| Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate | C13H13NO2S | Lacks hydroxyl functionality, affecting reactivity |

| Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate | C13H13NO3S | Different positioning of hydroxyl group influencing activity |

This table illustrates how variations in functional groups can significantly impact the biological behavior of thiophene derivatives.

Case Studies and Research Findings

- Apoptosis-Inducing Agents : Research has identified EMPTC as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. The compound's ability to induce cell death in cancer cells makes it a promising candidate for further drug development .

- NCI Cancer Cell Line Panel Evaluation : EMPTC was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects with a GI50 value of ~10 nM across multiple cancer types, including leukemia and melanoma .

Properties

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUKGJUHCKVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352483 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-11-2 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.